4-Chloro-2-ethyl-6-nitroquinoline chemical properties
4-Chloro-2-ethyl-6-nitroquinoline chemical properties
This guide details the chemical properties, synthesis, and reactivity of 4-Chloro-2-ethyl-6-nitroquinoline (CAS: 1432681-73-6). It is designed for researchers requiring actionable protocols and mechanistic insight for drug development, specifically in kinase inhibition and antimalarial scaffolds.
Executive Summary & Significance
4-Chloro-2-ethyl-6-nitroquinoline is a trisubstituted heterocyclic building block characterized by three distinct reactive centers: an electrophilic C4-chlorine, a reducible C6-nitro group, and a lipophilic C2-ethyl moiety.
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Core Utility: It serves as a "linchpin" intermediate. The C4-chlorine undergoes facile nucleophilic aromatic substitution (
), allowing the attachment of pharmacophores (e.g., diamines for chloroquine analogs). The C6-nitro group acts as a masked aniline, enabling late-stage diversification via reduction and acylation. -
Therapeutic Relevance: This scaffold is structurally homologous to Chloroquine and Hydroxychloroquine , but the C2-ethyl group introduces steric bulk that can modulate metabolic stability (preventing N-dealkylation) and alter binding affinity in the hydrophobic pockets of kinases (e.g., EGFR, VEGFR).
Chemical Identity & Physical Properties[3][4][5][6]
| Property | Data | Note |
| CAS Number | 1432681-73-6 | Verified Identifier |
| Formula | - | |
| Molecular Weight | 236.65 g/mol | - |
| Appearance | Pale yellow to tan solid | Typical of nitro-quinolines |
| Solubility | DMSO, DMF, DCM, Chloroform | Poor solubility in water/alcohols |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic due to ethyl/chloro groups |
| H-Bond Donors/Acceptors | 0 / 3 | (Nitro oxygens + Quinoline N) |
Synthesis Pathway
The most robust synthesis utilizes the Conrad-Limpach-Knorr cyclization strategy, ensuring regioselectivity for the 6-nitro isomer.
Retrosynthetic Analysis
The target is disassembled into 4-nitroaniline and a
Step-by-Step Protocol
Step 1: Enamine Formation
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Reagents: 4-Nitroaniline (1.0 eq), Ethyl propionylacetate (1.1 eq), catalytic HCl or AcOH.
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Conditions: Reflux in toluene or benzene with a Dean-Stark trap to remove water.
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Mechanism: Condensation of the aniline amine with the ketone carbonyl forms the enamine intermediate.
Step 2: Cyclization (Knorr)
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Reagents: Enamine intermediate (from Step 1), Diphenyl ether or Polyphosphoric acid (PPA).
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Conditions: High heat (250°C for Ph2O) or 100-120°C (PPA).
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Product: 2-Ethyl-6-nitroquinolin-4(1H)-one .
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Purification: Precipitation by adding water (if PPA used) or dilution with hexanes (if Ph2O used).
Step 3: Aromatization/Chlorination
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Reagents: 2-Ethyl-6-nitroquinolin-4(1H)-one (1.0 eq), Phosphorus Oxychloride (
, excess). -
Conditions: Reflux (105°C) for 2–4 hours. Optional: Add
to accelerate reaction. -
Workup: Carefully quench into crushed ice/ammonia. The product precipitates as a solid.[1]
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Yield: Typically 75–85% over the final step.
Synthesis Workflow Diagram
Caption: Stepwise synthesis via modified Conrad-Limpach-Knorr cyclization followed by chlorination.
Chemical Reactivity & Transformation
The reactivity profile is dominated by the electron-deficient nature of the quinoline ring, amplified by the nitro group.
Nucleophilic Aromatic Substitution ( ) at C4
The C4-chlorine is highly activated. The nitrogen at position 1 draws electron density, and the nitro group at C6 stabilizes the Meisenheimer complex intermediate through resonance.
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Nucleophiles: Primary/secondary amines, alkoxides, thiols.
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Standard Protocol (
with Amines):-
Solvent: Ethanol, Isopropanol, or DMF.
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Base:
or (often unnecessary if amine is in excess). -
Temp: Reflux (80–100°C).
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Outcome: Quantitative conversion to 4-amino-2-ethyl-6-nitroquinoline derivatives.
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Reduction of C6-Nitro Group
The nitro group is orthogonal to the C4-chlorine. It can be reduced after the
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Methods:
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Fe/NH4Cl: Chemoselective, mild. Does not dechlorinate (if C4-Cl is still present).
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SnCl2/HCl: Standard, robust.
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H2/Pd-C: Caution: This will likely reduce the nitro group AND hydrodehalogenate (remove the C4-chlorine). Avoid if C4-Cl retention is desired.
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Reactivity Logic Map
Caption: Reactivity map highlighting the orthogonality of the C4 and C6 positions.
Safety & Handling
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Hazard Class: Irritant (Skin/Eye/Respiratory). Nitroaromatics are potentially mutagenic.
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Reactivity Hazard:
residues in crude material can react violently with water. -
Storage: Keep cool (2–8°C), dry, and under inert gas (Argon/Nitrogen) to prevent hydrolysis of the C4-Cl bond over long periods.
References
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Chemical Identity & Availability
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Synthesis Protocol (Conrad-Limpach/Knorr Adaptation)
- Title: Synthesis of quinoline and its deriv
- Source: IIP Series.
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URL:[Link]
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Reactivity (Nucleophilic Substitution)
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Biological Application (Antimalarial/Kinase)
